Piperazine, 1,1'-oxybis(dimethylsilylene)bis(trimethylene)bis(4-methyl-, tetrahydrochloride
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Overview
Description
Piperazine, 1,1’-oxybis(dimethylsilylene)bis(trimethylene)bis(4-methyl-, tetrahydrochloride) is a complex organic compound that belongs to the piperazine family. Piperazines are a broad class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes dimethylsilylene and trimethylene groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives typically involves several methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide a range of conditions and reagents to achieve the desired piperazine structure.
Industrial Production Methods: Industrial production of piperazine compounds often involves the ammoniation of 1,2-dichloroethane or ethanolamine . This process results in the formation of piperazine as a co-product. The compound can also be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, or by the action of sodium and ethylene glycol on ethylene diamine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: Piperazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, alkynes, aziridines, and N-nucleophiles . Reaction conditions vary depending on the desired product, but typically involve basic or acidic environments, as well as specific catalysts to drive the reactions.
Major Products: The major products formed from the reactions of piperazine derivatives depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .
Scientific Research Applications
Piperazine, 1,1’-oxybis(dimethylsilylene)bis(trimethylene)bis(4-methyl-, tetrahydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their pharmacological properties and are used in the development of drugs for various therapeutic areas . Additionally, piperazine compounds are employed in industrial applications, such as the production of polymers and other materials .
Mechanism of Action
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets and pathways. Piperazine compounds can act as inhibitors or modulators of enzymes and receptors, affecting various biological processes. The exact mechanism depends on the specific structure of the piperazine derivative and its target .
Comparison with Similar Compounds
Piperazine, 1,1’-oxybis(dimethylsilylene)bis(trimethylene)bis(4-methyl-, tetrahydrochloride) can be compared to other piperazine derivatives, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the core piperazine structure but differ in their substituents and pharmacological properties. The unique combination of dimethylsilylene and trimethylene groups in this compound distinguishes it from other piperazine derivatives, providing distinct chemical and biological properties.
Properties
CAS No. |
84584-53-2 |
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Molecular Formula |
C20H50Cl4N4OSi2 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
[dimethyl-[3-(4-methylpiperazin-1-yl)propyl]silyl]oxy-dimethyl-[3-(4-methylpiperazin-1-yl)propyl]silane;tetrahydrochloride |
InChI |
InChI=1S/C20H46N4OSi2.4ClH/c1-21-11-15-23(16-12-21)9-7-19-26(3,4)25-27(5,6)20-8-10-24-17-13-22(2)14-18-24;;;;/h7-20H2,1-6H3;4*1H |
InChI Key |
FHMSNCGYZLHWAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC[Si](C)(C)O[Si](C)(C)CCCN2CCN(CC2)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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